![molecular formula C21H29N3O B13577800 1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AP4P , combines an adamantane moiety (a rigid, cage-like structure) with a piperazine ring and a pyridine group. Its chemical formula is C₁₉H₂₄N₂O, and its systematic name reflects its substituents.
Vorbereitungsmethoden
a. Synthetic Routes
Adamantane Derivatization: The synthesis typically starts with adamantane, which undergoes carbonylation to form the adamantane-1-carbonyl group.
Piperazine Attachment: The piperazine ring is introduced via nucleophilic substitution or reductive amination. For example, reaction of adamantane-1-carbonyl chloride with piperazine yields AP4P.
Pyridine Substitution: The pyridine-4-yl group is added using pyridine itself or a pyridine derivative.
b. Reaction Conditions
Carbonylation: Requires a strong acid catalyst (e.g., HCl) and high temperature.
Nucleophilic Substitution: Typically performed in polar solvents (e.g., DMF) with a base (e.g., NaOH).
Reductive Amination: Involves reducing agents (e.g., NaBH₃CN) in alcohol solvents.
Pyridine Substitution: Reaction with pyridine or its derivatives under mild conditions.
c. Industrial Production
- AP4P is synthesized on a larger scale using optimized conditions, often involving continuous flow reactors or batch processes.
Analyse Chemischer Reaktionen
Oxidation: AP4P can be oxidized to its corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the amine form.
Substitution: The pyridine and piperazine moieties are susceptible to substitution reactions.
Common Reagents: Examples include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various nucleophiles (for substitution).
Major Products: These reactions yield derivatives of AP4P with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Medicine: AP4P exhibits potential as an antiviral, antitumor, and anti-inflammatory agent.
Neuroscience: It interacts with neurotransmitter receptors, affecting neuronal signaling.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Its derivatives find applications in drug discovery and materials science.
Wirkmechanismus
Targets: AP4P may interact with GPCRs, ion channels, or enzymes.
Pathways: It modulates signaling pathways related to inflammation, cell growth, and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: AP4P’s adamantane-piperazine-pyridine combination sets it apart.
Similar Compounds: Related compounds include adamantane derivatives, piperazines, and pyridines.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C21H29N3O |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-adamantyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H29N3O/c25-20(21-12-17-9-18(13-21)11-19(10-17)14-21)24-7-5-23(6-8-24)15-16-1-3-22-4-2-16/h1-4,17-19H,5-15H2 |
InChI-Schlüssel |
IXIHIHLSEUQMIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


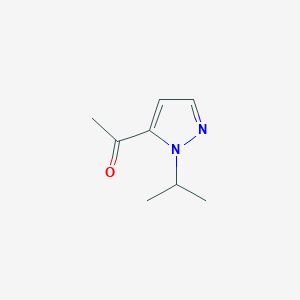

![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
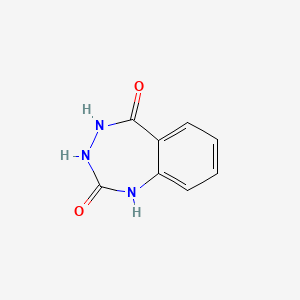


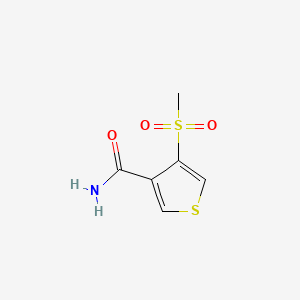
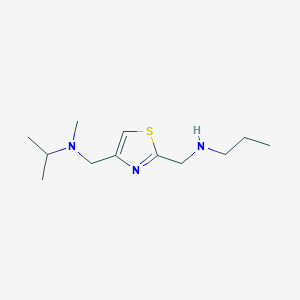
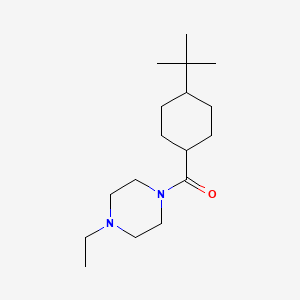


![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
![rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
